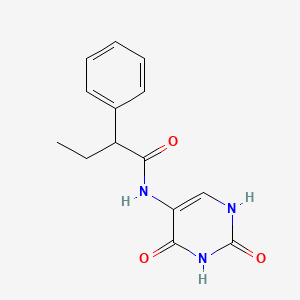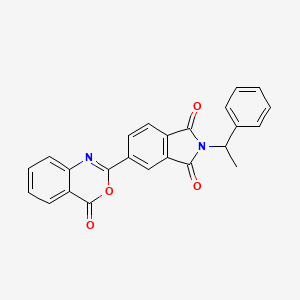![molecular formula C27H23N3O4 B4164276 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164276.png)
3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid)
Vue d'ensemble
Description
3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid), also known as DIMBOA, is a secondary metabolite found in various plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are known for their anti-herbivore properties. DIMBOA has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) is not fully understood. However, it is believed that 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has also been found to have anti-inflammatory effects and has been studied for its potential applications in treating inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one limitation of using 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) in lab experiments is its complex synthesis process. It requires expertise in organic chemistry and may not be readily available for all researchers.
Orientations Futures
There are several future directions for research on 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid). One area of interest is its potential applications in treating neurodegenerative diseases. 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to have a protective effect against oxidative stress, which is a key factor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential applications in treating inflammatory bowel disease and rheumatoid arthritis. 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has been found to have anti-inflammatory effects, which could make it a promising candidate for these conditions. Finally, further research is needed to fully understand the mechanism of action of 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) and its potential applications in scientific research.
Applications De Recherche Scientifique
3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid) has also been found to have a protective effect against oxidative stress and has been studied for its potential applications in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-[4-(dimethylamino)phenyl]methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-30(2)16-13-11-15(12-14-16)21(22-17-7-3-5-9-19(17)28-24(22)26(31)32)23-18-8-4-6-10-20(18)29-25(23)27(33)34/h3-14,21,28-29H,1-2H3,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPNJXRPIKCDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C(=O)O)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4164236.png)


![N-(3-bromophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4164245.png)
![N'-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164251.png)
![N'-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164253.png)
![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4164261.png)


